[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid
Overview
Description
[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid is an organic compound with the molecular formula C9H13BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and methoxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid typically involves the reaction of 4-methoxy-3-(methoxymethyl)phenylboronic ester with a suitable boron source under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the construction of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications .
Industry
Industrially, this compound is utilized in the production of advanced materials and fine chemicals. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and electronic materials .
Mechanism of Action
The mechanism of action of [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid involves its ability to form stable complexes with other molecules through boron-oxygen interactions. These interactions can influence the reactivity and stability of the compound, making it useful in catalytic processes and as a ligand in coordination chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the methoxymethyl group.
3-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position.
4-Methoxy-3-nitrophenylboronic acid: Contains a nitro group instead of a methoxymethyl group.
Uniqueness
The uniqueness of [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid lies in its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methoxy and methoxymethyl groups enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[4-methoxy-3-(methoxymethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-6-7-5-8(10(11)12)3-4-9(7)14-2/h3-5,11-12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQKBBRDWXYGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)COC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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